molecular formula C3H3IO4 B14426688 Iodomalonic acid CAS No. 84695-78-3

Iodomalonic acid

Katalognummer: B14426688
CAS-Nummer: 84695-78-3
Molekulargewicht: 229.96 g/mol
InChI-Schlüssel: KPPZMQVVJYLLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodomalonic acid is an organoiodine compound derived from malonic acid. It is characterized by the presence of an iodine atom attached to the malonic acid backbone. This compound is of significant interest in various chemical reactions, particularly in oscillating reactions like the Briggs-Rauscher reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodomalonic acid can be synthesized through the iodination of malonic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination of malonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Iodomalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Iodomalonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of iodomalonic acid in chemical reactions involves its role as a substrate in oxidation and substitution reactions. In the Briggs-Rauscher reaction, this compound undergoes periodic oxidation and reduction, contributing to the oscillatory behavior of the system. The iodine atom in this compound plays a crucial role in these redox processes, facilitating the transition between different oxidation states .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. Its role in oscillating reactions, particularly the Briggs-Rauscher reaction, highlights its importance in studying complex chemical systems and reaction mechanisms .

Eigenschaften

CAS-Nummer

84695-78-3

Molekularformel

C3H3IO4

Molekulargewicht

229.96 g/mol

IUPAC-Name

2-iodopropanedioic acid

InChI

InChI=1S/C3H3IO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)

InChI-Schlüssel

KPPZMQVVJYLLJL-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)(C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.